2,2-Dimethylpropyl 5-bromopyridine-3-sulfonate
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Overview
Description
2,2-Dimethylpropyl 5-bromopyridine-3-sulfonate is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a neopentyl group attached to the 5-position of the pyridine ring, a bromine atom at the 3-position, and a sulfonate group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of neopentyl 5-bromopyridine-3-sulfonate typically involves multiple steps. One common method starts with the bromination of pyridine to introduce the bromine atom at the 3-position. This is followed by the sulfonation of the pyridine ring to attach the sulfonate group. Finally, the neopentyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of neopentyl 5-bromopyridine-3-sulfonate may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylpropyl 5-bromopyridine-3-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: The sulfonate group can be reduced under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of pyridine derivatives, while oxidation and reduction reactions can introduce or modify functional groups on the pyridine ring.
Scientific Research Applications
2,2-Dimethylpropyl 5-bromopyridine-3-sulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-catalyzed reactions involving pyridine derivatives.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of neopentyl 5-bromopyridine-3-sulfonate involves its interaction with molecular targets through its functional groups. The bromine atom and sulfonate group can participate in various chemical reactions, while the neopentyl group can influence the compound’s steric and electronic properties. These interactions can affect the compound’s reactivity and its ability to bind to specific molecular targets, such as enzymes or receptors.
Comparison with Similar Compounds
2,2-Dimethylpropyl 5-bromopyridine-3-sulfonate can be compared with other pyridine derivatives, such as:
5-bromopyridine-3-sulfonate: Lacks the neopentyl group, which can affect its reactivity and applications.
Neopentyl pyridine-3-sulfonate:
5-bromopyridine-3-carboxylate: Contains a carboxylate group instead of a sulfonate group, leading to different chemical properties and applications.
The presence of the neopentyl group in neopentyl 5-bromopyridine-3-sulfonate makes it unique, as it can provide steric hindrance and influence the compound’s reactivity and interactions with other molecules.
Properties
IUPAC Name |
2,2-dimethylpropyl 5-bromopyridine-3-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO3S/c1-10(2,3)7-15-16(13,14)9-4-8(11)5-12-6-9/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMSYICOMSIZHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COS(=O)(=O)C1=CC(=CN=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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